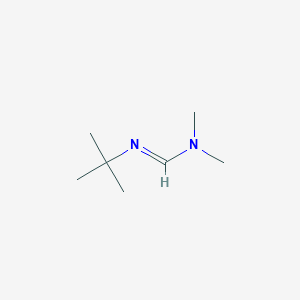

N'-tert-Butyl-N,N-dimethylformamidine

Description

Overview of Formamidine (B1211174) Structures in Contemporary Chemical Research

Formamidines are a class of organic compounds characterized by the functional group R-N=CH-NR'R'', where a central carbon atom is double-bonded to one nitrogen atom and single-bonded to another. nih.gov They are derivatives of formamide (B127407) where the carbonyl oxygen has been replaced by an imino group. ontosight.ai This structural motif makes them valuable intermediates and reagents in a wide array of chemical transformations.

In contemporary research, formamidines are recognized for their diverse applications. They serve as precursors for the synthesis of various heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science. Furthermore, the formamidine moiety is found in molecules exhibiting a range of biological activities. For instance, certain formamidine derivatives have been investigated for their potential as insecticides, acaricides, and antimicrobial agents. ontosight.ainih.gov The biological activity is often linked to their ability to interact with biological targets like receptors and enzymes. ontosight.ai The specific substituents on the nitrogen atoms can be tailored to fine-tune the compound's steric and electronic properties, influencing its reactivity and potential applications. ontosight.ai

The Role of N'-tert-Butyl-N,N-dimethylformamidine as a Key Nitrogen Building Block

This compound (CAS No. 23314-06-9) is particularly recognized as a useful nitrogen building block in organic synthesis. scbt.comusbio.net Its utility stems from its ability to introduce a protected nitrogen atom into a molecule, which can be subsequently modified or deprotected. The presence of the bulky tert-butyl group provides steric hindrance, which can direct reactions to specific sites and prevent unwanted side reactions.

This compound is employed in the synthesis of more complex molecules where the incorporation of a nitrogen-containing fragment is required. While specific, detailed reaction mechanisms involving this exact compound are proprietary or dispersed in specialized literature, its function is analogous to other formamidines and related reagents used in C-N bond formation reactions. It can be considered a synthetic equivalent for introducing a mono-substituted amine functionality after hydrolysis of the formamidine group. Its role is crucial in constructing nitrogen-containing scaffolds that are prevalent in pharmaceuticals and agrochemicals.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 23314-06-9 | scbt.comnist.govsigmaaldrich.com |

| Molecular Formula | C₇H₁₆N₂ | scbt.comusbio.netnist.gov |

| Molecular Weight | 128.22 g/mol | scbt.comusbio.netsigmaaldrich.com |

| Boiling Point | 137-140 °C | sigmaaldrich.comchemicalbook.com |

| Density | 0.815 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.445 | sigmaaldrich.comchemicalbook.com |

| IUPAC Name | N'-(1,1-dimethylethyl)-N,N-dimethylmethanimidamide | scbt.com |

Contextualization within the Broader Field of Imine and Amidine Chemistry

To fully appreciate the chemical utility of this compound, it is essential to understand its place within the broader classes of imines and amidines.

Imines are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.com This reaction is reversible, and imines can be hydrolyzed back to their parent carbonyl compound and amine. masterorganicchemistry.comnih.gov The carbon atom of the C=N bond in an imine is electrophilic, making it susceptible to attack by nucleophiles. However, imines are generally less electrophilic than their corresponding aldehydes and ketones. Their reactivity can be enhanced by protonation of the nitrogen atom, which forms a highly reactive iminium cation. nih.gov This fundamental reactivity is central to many important transformations in organic synthesis, including reductive aminations and multicomponent reactions like the Strecker and Ugi reactions. nih.gov

Amidines , such as this compound, are structurally related to imines but possess an additional nitrogen atom attached to the C=N carbon. This feature makes them derivatives of carboxamides. The general structure is R-C(=NR')-NR''R'''. The chemistry of amidines is rich and varied; they can act as strong bases and are excellent ligands for metal catalysts. researchgate.net The synthesis of amidines can be achieved through several routes, including the nucleophilic addition of amines to nitriles or the reaction of amines with imidates. researchgate.net

This compound is a specific type of amidine known as a formamidine, where the carbon of the amidine core is bonded to a hydrogen atom. nih.gov Its chemistry is governed by the properties of the imine-like C=N double bond and the influence of the two distinct nitrogen substituents. The dimethylamino group (-N(CH₃)₂) is electron-donating, which influences the electron density and basicity of the molecule. The tert-butyl group (-C(CH₃)₃) provides significant steric bulk. This combination of electronic and steric effects defines the specific reactivity of this compound, making it a selective and valuable reagent for the controlled introduction of nitrogen into organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

N'-tert-butyl-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2,3)8-6-9(4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNRCFCIKPZSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334232 | |

| Record name | N'-tert-Butyl-N,N-dimethylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23314-06-9 | |

| Record name | N′-(1,1-Dimethylethyl)-N,N-dimethylmethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23314-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-tert-Butyl-N,N-dimethylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-tert-Butyl-N,N-dimethylformamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of N Tert Butyl N,n Dimethylformamidine and Analogous Systems

Mechanistic Investigations of Formamidine-Mediated Transformations

The reactivity of N'-tert-Butyl-N,N-dimethylformamidine is characterized by a rich array of mechanistic pathways, including nucleophilic additions and substitutions, radical reactions, and prototropic tautomerism. These pathways underpin its utility in a variety of chemical transformations.

Nucleophilic Addition and Substitution Pathways

This compound, possessing an imine-like C=N double bond, is susceptible to nucleophilic attack at the central carbon atom. The lone pair of electrons on the dimethylamino nitrogen can delocalize to stabilize the positive charge that develops on the carbon atom during the reaction, making it an electrophilic center.

Nucleophilic addition to the formamidine (B1211174) moiety typically proceeds via a tetrahedral intermediate. The nature of the nucleophile and the reaction conditions dictate the fate of this intermediate. Strong nucleophiles can add to the carbon-nitrogen double bond, leading to the formation of a new C-Nu bond. Subsequent protonation or other electrophilic quenching of the nitrogen atom can yield a stable addition product.

In cases where a suitable leaving group is present or can be generated, the reaction can proceed through a nucleophilic substitution pathway. For instance, activation of an alcohol with a formamidinium salt can generate a reactive isouronium intermediate. This intermediate is then susceptible to displacement by a nucleophile in an S(_N)2-type reaction, resulting in the formation of a new C-O or C-X bond, depending on the nucleophile. The tert-butyl group on the formamidine can influence the steric accessibility of the electrophilic carbon, potentially moderating the rate and selectivity of the reaction.

A parallel can be drawn to the asymmetric Mannich reaction of N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimines with yne nucleophiles. In these reactions, the chiral sulfinyl group directs the stereochemical outcome of the nucleophilic addition to the C=N bond nih.govresearchgate.net. While this compound is not chiral, the principles of nucleophilic attack on the imine carbon are analogous. The diastereoselectivity observed in such reactions underscores the importance of the steric and electronic environment around the C=N bond in controlling the reaction pathway nih.govresearchgate.net.

Radical Reaction Pathways in Formamidine Chemistry

While ionic pathways are common for formamidines, the involvement of radical species in their chemistry cannot be overlooked. The stability of radicals adjacent to nitrogen atoms can facilitate radical-mediated transformations. Initiation of a radical reaction can occur through various methods, such as thermal or photochemical homolysis of a weak bond or through the action of a radical initiator.

Once generated, a radical can add to the C=N double bond of this compound. This addition would result in the formation of a nitrogen-centered radical, which could then participate in subsequent propagation steps of a radical chain reaction. The stability of this intermediate radical is a key factor in determining the feasibility of such a pathway.

Furthermore, formamidine derivatives have been investigated for their potential as free radical scavengers. For example, copper(I) dithiocarbamate complexes derived from formamidines have shown antioxidant properties, suggesting that the formamidine moiety can play a role in quenching radical species researchgate.net. The mechanism of scavenging likely involves the donation of a hydrogen atom or an electron to the radical, thereby neutralizing it. The presence of electron-donating substituents on the formamidine core has been shown to enhance this antioxidant potential researchgate.net.

The chemistry of the tert-butoxyl radical provides some insight into potential radical pathways. The tert-butoxyl radical can undergo β-scission or hydrogen atom transfer (HAT) reactions. Similarly, radical intermediates derived from this compound could potentially undergo analogous fragmentation or rearrangement pathways, leading to a variety of products.

Prototropic Tautomerism and its Mechanistic Implications

Prototropic tautomerism, the migration of a proton, is a fundamental concept in the chemistry of formamidines. This compound can exist in equilibrium with its tautomeric form, where the proton from the nitrogen atom migrates to the other nitrogen atom.

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the polarity of the solvent, and temperature. In the case of this compound, the electron-donating dimethylamino group and the bulky tert-butyl group will affect the relative basicity of the two nitrogen atoms and thus the position of the tautomeric equilibrium.

Studies on the tautomeric equilibrium of 1-benzamidoisoquinoline derivatives have shown that the equilibrium between amide and enol forms can be controlled by substituent effects nih.gov. The relative population of the amide form varied significantly with the electronic nature of the substituent on the phenyl ring nih.gov. This highlights the sensitivity of tautomeric equilibria to electronic perturbations, a principle that also applies to this compound. The solvent can also play a crucial role by stabilizing one tautomer over the other through intermolecular hydrogen bonding nih.gov.

Role as a Versatile Synthetic Reagent

The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in formylation and thiocarbamation reactions.

Formylation and Related Carbonylation Reactions

This compound can serve as a formylating agent, conceptually similar to the well-established Vilsmeier-Haack reaction nrochemistry.comwikipedia.orgchemistrysteps.comijpcbs.comiaamonline.org. The Vilsmeier-Haack reagent, typically generated from a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl(_3)) or oxalyl chloride, is a powerful electrophile used to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings nrochemistry.comwikipedia.orgchemistrysteps.comijpcbs.comiaamonline.org.

The mechanism of the Vilsmeier-Haack reaction involves the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent wikipedia.orgchemistrysteps.com. This species then undergoes electrophilic aromatic substitution with an electron-rich arene. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the corresponding aldehyde.

This compound can be considered a pre-activated formamide derivative. Upon reaction with an activating agent, it can generate a similar electrophilic iminium species. The tert-butyl group may influence the reactivity and selectivity of this reagent compared to the traditional Vilsmeier reagent derived from DMF.

The reaction conditions for such formylations are typically mild, making this a useful method for the synthesis of a wide range of aldehydes. The versatility of this approach is demonstrated by its application to various substrates, including anilines, phenols, and electron-rich heterocycles like pyrroles and indoles.

Thiocarbamation and Heteroatom Transfer Processes

The reactivity of the formamidine functional group can be extended to heteroatom transfer reactions, including thiocarbamation. In these processes, the formamidine moiety acts as a scaffold to deliver a heteroatom-containing functional group to a substrate.

For thiocarbamation, this compound can be reacted with a sulfur source, such as elemental sulfur or a thiol, to generate a reactive intermediate. This intermediate can then transfer a thiocarbamoyl group to a nucleophile. The reaction of formamidine ureas with thiols, which induces substitution at the carbonyl carbon, provides a precedent for the reactivity of formamidine derivatives with sulfur nucleophiles.

The mechanism of these heteroatom transfer reactions can vary. In some cases, it may involve the formation of a transient species where the heteroatom is bonded to the formamidine carbon. This activated species is then attacked by the substrate, leading to the transfer of the heteroatom and regeneration of the formamidine or a related byproduct.

The ability of zinc tetrasulfanido complexes to undergo sulfur transfer reactions demonstrates the principle of transferring sulfur atoms from a metal complex to an organic substrate nih.gov. While not a direct analogue, this illustrates the fundamental concept of activating and delivering a heteroatom, a role that this compound derivatives could potentially fulfill in organic synthesis.

Carbene and Ylide Generation from Formamidines

Formamidines, including this compound, are valuable precursors for the generation of highly reactive intermediates such as carbenes and ylides. The specific substitution pattern of the formamidine, particularly the presence of a sterically demanding group like the tert-butyl substituent, significantly influences the stability and reactivity of the resulting species. The generation of these intermediates typically proceeds through the formation of a formamidinium salt, which is then deprotonated.

Carbene Generation: Acyclic Diaminocarbenes (ADCs) are a class of carbenes that have gained attention as alternatives to the more common N-heterocyclic carbenes (NHCs). nih.gov Formamidines serve as excellent precursors to ADCs. The general strategy involves a two-step process:

Formation of the Formamidinium Salt: this compound can be converted into its corresponding formamidinium salt by reacting it with an acid (protonation) or an alkylating agent. This reaction quaternizes one of the nitrogen atoms, resulting in a cation where the central carbon atom is bonded to two nitrogen atoms, and the hydrogen on this carbon becomes acidic.

Deprotonation: Treatment of the formamidinium salt with a strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide or potassium hydride) removes the acidic proton from the central carbon, yielding the neutral acyclic diaminocarbene. researchgate.net

The resulting carbene, (N,N-dimethyl)(N'-tert-butyl)diaminocarbene, is a transient species. Its stability is influenced by the electronic and steric properties of the substituents on the nitrogen atoms. The π-donating amino groups provide electronic stabilization to the electron-deficient carbene center. The bulky tert-butyl group provides kinetic stability by sterically shielding the reactive carbene center from intermolecular reactions, such as dimerization. chemrxiv.org This steric hindrance can lower the barrier for rotation around the C(carbene)-N bonds. chemrxiv.org However, even with bulky substituents, free acyclic carbenes can be unstable and may undergo side reactions. chemrxiv.org

Ylide Generation: While less common than carbene formation, formamidinium salts can also be precursors to nitrogen ylides. Specifically, deprotonation of a formamidinium salt can, in certain cases, lead to the formation of an intermediate azomethine ylide. nuph.edu.ua This typically occurs when the substitution pattern allows for a competitive 1,3-hydride shift. For an N-PIII-substituted acyclic diaminocarbene, a 1,3-H shift can occur, leading to an azomethine ylide intermediate which can then undergo further reactions. nuph.edu.ua By analogy, while direct ylide formation from this compound is not prominently documented, its formamidinium salt possesses the structural potential for rearrangement pathways that could involve ylide-like intermediates under specific reaction conditions.

| Precursor Class | Activation Method | Base | Generated Intermediate | Key Features |

|---|---|---|---|---|

| N,N'-Dialkyl-N,N'-diarylformamidinium salt | Protonation/Alkylation | NaN(SiMe3)2 | Acyclic Diaminocarbene (ADC) | Sterically demanding groups (e.g., adamantyl, tert-butyl) enhance kinetic stability. chemrxiv.org |

| N-PIII-substituted Formamidinium salt | Alkylation | Strong non-nucleophilic base | Azomethine Ylide (transient) | Formed via a 1,3-H shift from the initial carbene. nuph.edu.ua |

Participation in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade reactions, involving consecutive transformations without isolating intermediates, are powerful tools in synthetic chemistry for building molecular complexity efficiently. rsc.orgwikipedia.org While direct participation of this compound in such reactions is not extensively documented, its structural features and the reactivity of analogous systems suggest several potential roles.

Formamidines as Synthons in MCRs: Formamidines can be key building blocks in multicomponent reactions. For instance, N-sulfonyl formamidines have been synthesized via one-pot, four-component reactions of sulfonyl chlorides, sodium azide, ethyl propiolate, and various amines. rsc.orgrsc.org This demonstrates the feasibility of incorporating the formamidine moiety into complex molecules through convergent synthetic strategies.

A key potential application of this compound is to act as a synthon, delivering the (CH3)2N-CH= fragment. This reactivity is analogous to that of the widely used reagent N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) . dntb.gov.uasigmaaldrich.com DMF-DMA reacts with compounds containing active methylene (B1212753) groups to form enaminones, which are versatile intermediates for the synthesis of various heterocyclic systems in cascade reactions. researchgate.netacs.org Similarly, this compound could react with nucleophiles at its central carbon, followed by elimination of tert-butylamine (B42293), to generate similar enamine or enaminone intermediates. These intermediates can then undergo subsequent intramolecular cyclization or react with other components in the reaction mixture.

Role in Cascade Reactions: In cascade sequences, this compound could serve as a precursor to reactive intermediates that trigger further transformations. For example, its reaction with a 1,3-dicarbonyl compound could initiate a cascade. A plausible mechanism involves the initial formation of an enaminone, which then undergoes an intramolecular cyclization or cycloaddition, leading to complex heterocyclic structures. A three-component cascade reaction involving 1,1-enediamines, DMF-DMA, and 1,3-dicarbonyl compounds has been developed to synthesize highly functionalized 2-aminopyridine derivatives, highlighting the utility of DMF-DMA as a one-carbon synthon in complex transformations. acs.org Given its structural analogy, this compound could potentially be employed in similar synthetic strategies.

| Reaction Type | Key Reagent/Analogue | Other Components | Product Class | Reference |

|---|---|---|---|---|

| Four-Component Reaction | Primary/Secondary Amines (Formamidine Precursors) | Sulfonyl chlorides, NaN3, Ethyl propiolate | N-Sulfonyl formamidines | rsc.org |

| Three-Component Cascade | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 1,1-Enediamines, 1,3-Dicarbonyl compounds | 2-Aminopyridines | acs.org |

| Three-Component Cascade | Amidine hydrochlorides | 3-Formylchromones, Ethyl 2-(pyridin-2-yl)acetate | Bipyrimidine derivatives | rsc.org |

| One-Pot Synthesis | N,N-Dimethylformamide (DMF) (as C/N source) | Aryl methyl ketones, Organic azides, HMDS | 4-Acyl-1,2,3-triazoles | acs.org |

Applications of N Tert Butyl N,n Dimethylformamidine in Advanced Organic Synthesis

Utilization in Protecting Group Chemistry

The temporary modification of reactive functional groups is a cornerstone of multistep organic synthesis. N'-tert-Butyl-N,N-dimethylformamidine provides an efficient method for the protection of primary amines, a common and highly nucleophilic functional group.

This compound serves as an effective reagent for the introduction of the N,N-dimethylformamidine (dmf) protecting group onto primary amines. The reaction proceeds via a transamidation, where the primary amine displaces the more volatile tert-butylamine (B42293) from the reagent to form a stable N'-substituted-N,N-dimethylformamidine. This transformation effectively masks the nucleophilicity of the primary amine, rendering it inert to a wide range of reaction conditions.

The general methodology involves reacting the primary amine with this compound, often with gentle heating. The equilibrium of the reaction is driven by the removal of the liberated tert-butylamine. The resulting amidine-protected amine is stable under neutral and basic conditions, allowing for subsequent chemical transformations on other parts of the molecule.

Deprotection to regenerate the free amine is typically achieved under mild acidic conditions. acs.orgnih.govacs.org Treatment with reagents such as imidazolium (B1220033) triflate (IMT) or 1-hydroxybenztriazole (HOBt) can rapidly cleave the amidine group. nih.govacs.org Additionally, cleavage can be performed using standard ammoniacal conditions, which is particularly relevant in fields like oligonucleotide synthesis. qualitysystems.com.twnih.gov

| Protecting Group | Abbreviation | Typical Installation Reagent(s) | Primary Cleavage Condition | Stability Profile |

|---|---|---|---|---|

| N,N-Dimethylformamidine | dmf | This compound | Mild Acid (e.g., IMT, HOBt); Aqueous Ammonia | Stable to base, hydrogenolysis. Labile to acid. |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis. Labile to strong acid. |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (e.g., H2/Pd-C) | Stable to acid and base. Labile to hydrogenolysis and strong reducing agents. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis. Labile to base. |

Building Block for Complex Heterocyclic Structures

Beyond its role in protecting group chemistry, this compound is a valuable C1 building block for the de novo synthesis of nitrogen-containing heterocycles. openaccessjournals.com Azaheterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science, making their efficient construction a key focus of synthetic chemistry. sigmaaldrich.com

A primary application of this compound in heterocyclic synthesis involves its reaction with compounds bearing active methylene (B1212753) or methyl groups. researchgate.net In a reaction analogous to that of dimethylformamide dimethyl acetal (B89532) (DMFDMA), the reagent condenses with CH-acidic substrates to generate highly reactive enamidine intermediates. researchgate.net These intermediates are versatile precursors that can undergo subsequent intramolecular or intermolecular cyclization reactions to form a wide array of heterocyclic systems. The electron-donating character of the amino groups in the enamidine intermediate activates the molecule for electrophilic attack, facilitating ring closure.

The enamidine intermediates derived from this compound are particularly useful in the construction of substituted pyrimidines, a key aromatic aza-heterocycle. For example, enamidines can undergo [5+1] annulation reactions with various C1 synthons to afford the pyrimidine (B1678525) core. researchgate.net This strategy allows for the controlled assembly of polysubstituted pyrimidines, which are prevalent structures in medicinal chemistry. The flexibility in choosing both the active methylene precursor and the cyclization partner enables access to a broad library of pyrimidine derivatives.

The utility of formamidine-based reagents extends to the synthesis of more complex, fused heterocyclic systems. A notable example is the construction of the quinazoline (B50416) scaffold. Research has shown that N'-(substituted-2-cyanophenyl)-N,N-dimethylformamidine derivatives, which can be prepared using the title reagent or its analogues, are excellent precursors for quinazolines. nih.gov Upon treatment with a suitable nucleophile and reaction conditions, these formamidine (B1211174) derivatives undergo a cyclization cascade to furnish the bicyclic quinazoline ring system. nih.gov This methodology highlights the power of this compound as a strategic tool for assembling complex, biologically relevant aza-heterocyclic frameworks. researchgate.netorganic-chemistry.orgsemanticscholar.org

Catalytic and Organocatalytic

This compound is a versatile compound that finds applications in various facets of advanced organic synthesis, primarily owing to its unique structural and electronic properties. Its utility spans from promoting bond-forming reactions to potential, though less documented, roles in modern catalytic strategies.

Promotion of Bond-Forming Reactions

A significant application of this compound in organic synthesis is its role as a precursor to enamidine intermediates, which are valuable for the homologation of carbonyl compounds. This process allows for the extension of the carbon chain of aldehydes and ketones, leading to the formation of new carbon-carbon bonds and the synthesis of more complex molecules.

The reaction sequence typically begins with the condensation of this compound with a carbonyl compound, such as an aldehyde or a ketone. This reaction forms an enamidine intermediate. These enamidines can be deprotonated at the α-carbon to the original carbonyl group to form α-amino carbanion equivalents. These stabilized carbanions can then react with various electrophiles, leading to the formation of new carbon-carbon bonds. Subsequent hydrolysis of the resulting adduct provides access to homologated aldehydes, ketones, or secondary amines.

A key advantage of using this compound is the steric bulk provided by the tert-butyl group, which can influence the stereochemical outcome of the reactions. Furthermore, the formamidine group serves as an effective activating group for the adjacent methylene or methine protons, facilitating their deprotonation.

Table 1: Homologation of Carbonyl Compounds via Enamidine Intermediates Derived from this compound

| Starting Carbonyl | Reagent | Intermediate | Product after Electrophilic Attack and Hydrolysis |

|---|---|---|---|

| Aldehyde (R-CHO) | This compound | Enamidine | Homologated Aldehyde (R-CH₂-CHO) or Ketone |

| Ketone (R-CO-R') | This compound | Enamidine | Homologated Ketone or Secondary Amine |

This methodology provides a powerful tool for the synthesis of a variety of organic compounds from readily available carbonyl precursors.

Involvement in C-H Activation Strategies

While formamidines, in general, have been explored as directing groups in C-H activation, specific and detailed research findings on the application of this compound in this context are not extensively documented in the reviewed scientific literature. The following subsections reflect the current state of published research.

In the rapidly evolving fields of electrochemical and photoredox-mediated C-H activation, there is a continuous search for novel catalysts, ligands, and mediators. However, a specific role for this compound in these types of reactions has not been described in the reviewed academic publications.

Derivatization in Analytical Chemistry and Material Science

The application of this compound in the fields of analytical chemistry for derivatization purposes and in material science is not well-established in the current body of scientific literature.

Applications in GC Derivatization and Sample Preparation

Derivatization is a common strategy in gas chromatography (GC) to enhance the volatility and thermal stability of analytes, thereby improving their chromatographic separation and detection. While various reagents are employed for this purpose, there is no evidence in the reviewed literature to suggest that this compound is used as a derivatizing agent for GC analysis or in sample preparation protocols. It is important to distinguish it from N,N-dimethylformamide di-tert-butyl acetal, a different compound that is used for derivatization.

Despite a comprehensive search for the applications of this compound in the development of specialty chemicals and polymers, no specific research findings or detailed applications in this area could be identified.

The available information consistently describes this compound as a "useful nitrogen building block" in organic synthesis. scbt.comusbio.net However, searches for its direct role as a monomer, catalyst, or reagent in polymerization or the synthesis of specialty chemicals did not yield any specific examples, detailed research findings, or data suitable for inclusion in a scientific article as per the requested outline.

Information on similarly named but chemically distinct compounds, such as N,N-Dimethylformamide di-tert-butyl acetal and N-tertiary-butyl-N-methyl formamide (B127407), was found, but this information is not relevant to the specified chemical compound, this compound.

Therefore, there is insufficient data to generate the requested section "4.4.2. Role in the Development of Specialty Chemicals and Polymers" with the required detailed research findings and data tables.

Advanced Spectroscopic and Theoretical Characterization of N Tert Butyl N,n Dimethylformamidine and Analogues

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the identity and purity of N'-tert-Butyl-N,N-dimethylformamidine, as well as for monitoring its transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules like this compound. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced 2D techniques are crucial for unambiguous signal assignment, especially in complex molecules or reaction mixtures. researchgate.net

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. These methods are essential for confirming the connectivity of the tert-butyl group, the N,N-dimethylamino moiety, and the formamidine (B1211174) backbone. For this compound, HMBC would be particularly useful in establishing the connection between the formamidine proton and the carbons of both the tert-butyl and dimethylamino groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |

| (CH₃)₂N- | ~2.9 | ~35-40 | Protons to formamidine carbon |

| -CH=N- | ~7.5 | ~150-155 | Proton to all other carbons |

| -N-C(CH₃)₃ | - | ~50-55 | tert-Butyl protons to this carbon |

| -C(CH₃)₃ | ~1.2 | ~29-32 | Protons to quaternary carbon |

Quantum calculations of NMR chemical shifts using Density Functional Theory (DFT) have also emerged as a powerful complement to experimental data. researchgate.net By calculating the expected NMR parameters for a proposed structure, chemists can compare the theoretical spectrum with the experimental one to gain confidence in their structural assignment. researchgate.net

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of a compound. For this compound, electron ionization (EI) mass spectrometry provides a distinct fragmentation pattern that serves as a molecular fingerprint. nist.gov

The mass spectrum confirms the molecular weight of 128.22 g/mol . sigmaaldrich.com The fragmentation pattern is characterized by specific losses of neutral fragments from the molecular ion. Key fragments observed in the mass spectrum help to piece together the molecular structure. For instance, a prominent peak often corresponds to the loss of a methyl group or the cleavage of the tert-butyl group, which are characteristic fragmentation pathways for this structure.

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Formula | C₇H₁₆N₂ | NIST nist.gov |

| Molecular Weight | 128.2153 u | NIST nist.gov |

| CAS Number | 23314-06-9 | NIST nist.gov |

| Major Fragment (m/z) | 113 | NIST nist.gov |

| Proposed Fragment Structure | [M - CH₃]⁺ | - |

| Major Fragment (m/z) | 71 | NIST nist.gov |

| Proposed Fragment Structure | [M - C₄H₉]⁺ | - |

Computational and Quantum Chemical Studies

Theoretical chemistry provides powerful tools for understanding and predicting the behavior of molecules, offering insights that can be difficult to obtain through experiments alone.

Computational methods, particularly DFT, are used to predict the reactivity, selectivity, and thermodynamic stability of formamidines. By calculating the distribution of electron density, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the likely sites for electrophilic and nucleophilic attack. For this compound, the lone pairs on the two nitrogen atoms represent the primary sites of basicity and nucleophilicity.

Theoretical calculations can also assess the relative stability of different isomers or conformers. For formamidines, this includes evaluating the energetics of rotation around the C-N single bonds and the C=N double bond. These studies help explain why certain reaction products are favored over others (selectivity) by comparing the activation energies for different reaction pathways. nih.govnih.gov

Quantum chemical calculations are instrumental in mapping out the complete energy profile of a chemical reaction. researchgate.net This involves identifying and characterizing the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org For reactions involving formamidines, such as their use as catalysts or their synthesis, theoretical models can elucidate the step-by-step mechanism.

By calculating the energy barrier (activation energy) associated with each transition state, chemists can predict the rate of a reaction and understand how substituents, like the tert-butyl group, influence it. rsc.orgkit.edu For example, modeling can show how the steric bulk of the tert-butyl group might favor one reaction pathway over another by raising the energy of a specific transition state. mdpi.com

The acid-base properties of a molecule are fundamental to its chemical behavior. Formamidines are strong organic bases due to the delocalization of the positive charge in the protonated form (the formamidinium ion). The pKa value quantifies this basicity.

Theoretical methods are widely used to calculate pKa values. nih.gov A common approach involves using a thermodynamic cycle (the Born-Haber cycle) that breaks down the protonation process in solution into several steps that can be calculated computationally, including the gas-phase basicity and the solvation energies of the neutral and protonated species. nih.gov These calculations can distinguish the basicity of the two different nitrogen atoms in this compound—the sp²-hybridized imino nitrogen and the sp³-hybridized amino nitrogen—predicting that protonation will occur at the imino nitrogen to form a resonance-stabilized cation. The accuracy of these calculations depends heavily on the chosen theoretical model and the proper treatment of solvent effects. srce.hr

Conformational Analysis and Intermolecular Interactions

The conformational landscape and intermolecular interactions of this compound are dictated by the interplay of electronic effects inherent to the formamidine core and the significant steric influence of the tert-butyl group. While specific experimental studies on the conformational preferences and crystal structure of this compound are not extensively documented in publicly available literature, a detailed understanding can be constructed by analyzing its structural features and drawing parallels with closely related, well-studied analogues.

Conformational Analysis

The conformational flexibility of this compound primarily arises from rotation around the C-N single bonds. The formamidine moiety, characterized by a nitrogen atom double-bonded to a carbon and another nitrogen atom single-bonded to the same carbon, exhibits electronic delocalization. This imparts a partial double bond character to the C-N single bond, leading to a significant energy barrier for rotation. Consequently, distinct conformational isomers, or rotamers, can be expected to exist.

Theoretical studies on simpler formamides, such as N,N-dimethylformamide (DMF), have shown that the rotation around the C-N bond is a high-energy process. For instance, the rotational barrier in DMF is substantial, leading to the presence of distinct conformers that can be observed on the NMR timescale at room temperature. In this compound, two primary sites of rotational isomerism exist: the C-N(CH₃)₂ bond and the C-N(t-Bu) bond.

The most significant structural feature influencing the conformational preferences is the bulky tert-butyl group. Steric hindrance from this group is expected to favor conformations that minimize non-bonded interactions. libretexts.org In substituted cyclohexanes, for example, a tert-butyl group overwhelmingly prefers an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. libretexts.org Similarly, in this compound, the orientation of the tert-butyl group relative to the rest of the molecule will be a dominant factor in determining the lowest energy conformer.

Computational studies on sterically hindered amides and related systems have demonstrated that bulky substituents can significantly influence the rotational barriers and the relative stability of conformers. nih.gov It is plausible that the most stable conformer of this compound will adopt a geometry where the tert-butyl group is positioned to minimize steric clash with the dimethylamino group and the formyl hydrogen.

A hypothetical conformational analysis suggests that rotation around the central C-N bonds would lead to different spatial arrangements of the substituents. The planarity of the formamidine core is also a key consideration. While simpler formamides and formamidines tend to have a planar or near-planar arrangement of the heavy atoms due to π-electron delocalization, the steric bulk of the tert-butyl group in this compound might induce some puckering or deviation from planarity to alleviate strain.

To illustrate the potential rotational barriers, we can consider data from analogous systems. While direct computational data for this compound is scarce, theoretical calculations on related amides provide insight into the magnitude of these barriers.

Table 1: Theoretical Rotational Barriers in Analogous Amide Systems

| Compound | Bond of Rotation | Computational Method | Calculated Rotational Barrier (kcal/mol) |

| N,N-Dimethylformamide | C-N | DFT | ~20 |

| N,N-Dimethylacetamide | C-N | DFT | ~18 |

| Cyclohexyl N,N-dimethylcarbamate | (C=O)-N | DFT | ~15 |

This table presents representative data from computational studies on related amide compounds to provide an estimated range for rotational barriers. The actual barrier in this compound may differ due to electronic and steric differences.

Intermolecular Interactions

The intermolecular interactions in the condensed phase of this compound are expected to be governed by a combination of hydrogen bonding and van der Waals forces. The nature of these interactions will ultimately determine the crystal packing of the molecule.

The this compound molecule possesses two nitrogen atoms with lone pairs of electrons, making them potential hydrogen bond acceptors. While the molecule itself lacks conventional hydrogen bond donors (like O-H or N-H), weak C-H···N hydrogen bonds could play a role in stabilizing the crystal lattice. The formyl C-H group, in particular, could act as a weak hydrogen bond donor. Studies on the crystal structure of N,N-dimethylformamide have revealed the presence of C-H···O interactions that influence the molecular packing. youtube.com

The crystal packing of sterically hindered molecules is often a complex balance between optimizing attractive intermolecular forces and accommodating the steric bulk of large substituents. rsc.org The presence of the tert-butyl group in this compound will likely lead to a crystal structure where these bulky groups are arranged to minimize steric repulsion, potentially creating voids or channels in the crystal lattice. This can result in lower packing efficiency compared to less hindered analogues.

Formamidinium cations, the protonated form of formamidines, are known to form extensive N-H···O hydrogen bonds when co-crystallized with suitable anions, leading to the formation of metal-organic frameworks. researchgate.net While this compound is not a salt, this highlights the potential of the formamidine nitrogen atoms to participate in hydrogen bonding if a suitable donor is present.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Strength | Expected Influence on Crystal Packing |

| Weak Hydrogen Bond | C-H (formyl, methyl) | N (imine, amine) | Weak | Directional, contributes to specific packing motifs |

| Van der Waals Forces | All atoms | All atoms | Moderate | Non-directional, significant contribution to lattice energy |

| Steric Repulsion | tert-Butyl group | Neighboring molecules | Repulsive | Dominant factor in determining overall packing arrangement |

This table outlines the plausible intermolecular interactions based on the chemical structure of this compound.

Future Directions and Emerging Research Avenues in N Tert Butyl N,n Dimethylformamidine Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry's shift towards green chemistry is driving the development of more environmentally benign and efficient methods for synthesizing N'-tert-Butyl-N,N-dimethylformamidine. rsc.orgmdpi.com Traditional synthetic routes often involve harsh conditions or the use of hazardous reagents. nih.gov Future research is focused on addressing these limitations through several key approaches:

Atom Economy and Waste Reduction: New synthetic strategies are being explored to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This includes the development of catalytic processes that replace stoichiometric reagents.

Use of Greener Solvents: Research is moving towards the use of biocompatible and sustainable solvents to replace hazardous ones. rsc.org Water, for example, is being investigated as a solvent for some synthetic steps, offering a non-flammable, non-toxic, and cost-effective alternative. mdpi.com

Energy Efficiency: The adoption of methods like microwave-assisted synthesis is being explored to reduce reaction times and energy consumption compared to conventional heating.

Catalyst Development: The design of highly efficient and recyclable catalysts is a primary goal. This includes the use of earth-abundant metals and heterogeneous catalysts that can be easily separated from the reaction mixture. For instance, natural phosphate (B84403) has been demonstrated as a green and efficient catalyst in related syntheses. nih.gov

Electrochemical Synthesis: Electrosynthesis presents a promising sustainable alternative, avoiding the need for precious metal catalysts and reducing reagent waste. rsc.org

A comparison of traditional versus emerging green synthetic approaches is highlighted in the table below.

| Feature | Traditional Synthetic Routes | Emerging Sustainable Routes |

| Reagents | Often stoichiometric and hazardous | Catalytic and less toxic |

| Solvents | Typically volatile organic compounds | Water, bio-solvents, or solvent-free |

| Energy | High energy consumption (conventional heating) | Lower energy consumption (microwaves, flow reactors) |

| Waste | Significant byproduct generation | Minimized waste (high atom economy) |

| Catalysts | Precious metals, homogeneous | Earth-abundant metals, heterogeneous, recyclable |

Exploration of Novel Reactivity Modes and Catalytic Applications

The unique structural features of this compound, particularly the sterically demanding tert-butyl group, open up avenues for novel reactivity and catalytic applications. nih.gov

Ligand Development: The nitrogen atoms in the formamidine (B1211174) backbone can coordinate with metal centers, making it a candidate for ligand design in catalysis. Research is ongoing to explore its use in stabilizing reactive intermediates and influencing the selectivity of catalytic transformations.

Organocatalysis: Formamidines can act as organocatalysts, particularly in reactions requiring proton transfer or hydrogen bonding. The basicity of the imino nitrogen can be tuned by substituents, offering a platform for designing catalysts for specific applications.

Asymmetric Synthesis: Chiral derivatives of this compound could be developed for use in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals.

Activation of Small Molecules: The reactivity of the formamidine moiety is being investigated for the activation of small molecules like carbon dioxide, which could lead to new methods for carbon capture and utilization.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemicals are produced, offering enhanced safety, efficiency, and scalability. vapourtec.com The integration of this compound synthesis and its subsequent reactions into these platforms is a significant area of future research. nih.gov

Continuous Manufacturing: Developing a continuous flow process for the synthesis of this compound would allow for on-demand production, reduce reactor footprints, and improve process control. vapourtec.com

High-Throughput Screening: Automated platforms can be used to rapidly screen a wide range of reaction conditions to optimize the synthesis of this compound and its derivatives. vapourtec.com

Library Synthesis: The use of flow chemistry can facilitate the automated synthesis of libraries of formamidine derivatives for applications in drug discovery and materials science. chemrxiv.orgnih.gov

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. thieme-connect.de

The key components of an automated flow chemistry setup are outlined in the table below.

| Component | Function |

| Pumps | Precise delivery of reagents and solvents. vapourtec.com |

| Reactors | Coiled tubes, microreactors, or packed-bed reactors where the reaction occurs. vapourtec.com |

| Mixing Units | Efficiently combine reagent streams. vapourtec.com |

| Temperature Control | Heaters and coolers to maintain optimal reaction temperatures. vapourtec.com |

| Back-Pressure Regulator | Allows for heating solvents above their boiling points. |

| In-line Analytics | Real-time monitoring of the reaction progress (e.g., FTIR, UV-Vis). |

| Automated Workup | In-line extraction and purification modules. |

Expansion of Applications in Chemical Biology and Materials Science

The distinct properties of this compound make it a promising candidate for applications beyond traditional organic synthesis.

Chemical Biology: The formamidine moiety is present in some biologically active compounds, and the tert-butyl group can impart favorable pharmacokinetic properties. nih.gov Future research may focus on incorporating this scaffold into new drug candidates. The formamidine class of compounds has been investigated for its pesticidal activities. nih.gov

Bioorthogonal Chemistry: The unique reactivity of the formamidine group could be exploited in bioorthogonal reactions, which allow for the study of biological processes in living systems without interference from native biochemistry.

Materials Science: Formamidines are being explored as components in the synthesis of polymers and coordination frameworks. The thermal and chemical stability of this compound could be advantageous in the development of new materials with tailored properties.

Supramolecular Chemistry: The hydrogen bonding capabilities of the formamidine group can be utilized in the design of self-assembling supramolecular structures with potential applications in sensing and catalysis.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

To fully unlock the potential of this compound, a deeper understanding of its structure, reactivity, and electronic properties is required. Advanced spectroscopic and computational methods are crucial in this endeavor.

Spectroscopic Characterization: While standard techniques like NMR and mass spectrometry are routinely used, advanced methods such as 2D NMR techniques can provide more detailed structural information. nist.govtcichemicals.commdpi.com Vibrational spectroscopy (FTIR and Raman) coupled with computational analysis can offer insights into bonding and conformational dynamics. researchgate.net

Computational Modeling: Density Functional Theory (DFT) is a powerful tool for studying the geometric and electronic structure of molecules. researchgate.netbenthamdirect.com DFT calculations can be used to:

Predict the stability of different conformers and tautomers. researchgate.net

Elucidate reaction mechanisms and predict activation energies. researchgate.netbenthamdirect.com

Simulate spectroscopic data to aid in the interpretation of experimental results. researchgate.net

Analyze frontier molecular orbitals (HOMO and LUMO) to understand reactivity. benthamdirect.comnih.gov

A summary of key computational parameters and their significance is provided below.

| Computational Parameter | Significance |

| Optimized Geometry | Provides bond lengths and angles of the most stable molecular structure. nih.gov |

| Vibrational Frequencies | Predicts IR and Raman spectra, confirming stable structures. researchgate.net |

| HOMO-LUMO Gap | Indicates the chemical reactivity and electronic transition energy. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. nih.gov |

| Reaction Pathway Analysis | Identifies transition states and intermediates to elucidate reaction mechanisms. researchgate.net |

Through the concerted application of these advanced research methodologies, the full potential of this compound in various scientific and technological fields can be realized.

Q & A

Basic: What are the recommended synthetic routes for N'-tert-Butyl-N,N-dimethylformamidine, and what analytical methods validate its purity?

Methodological Answer:

this compound can be synthesized via two primary routes:

- Route 1: Reacting N-tert-butylmethylamine with tetrakis(dimethylamino)titanium(IV) under inert conditions, followed by purification via vacuum distillation .

- Route 2: Using tert-butyl isothiocyanate and dimethylamine in a solvent-free, temperature-controlled environment (40–60°C) .

Purity Validation:

- GC/MS Analysis: To detect residual solvents or byproducts (e.g., dimethylamine or unreacted isothiocyanate) .

- NMR Spectroscopy: Confirm structural integrity; characteristic peaks include δ 2.8–3.1 ppm (N–CH3) and δ 1.2–1.4 ppm (tert-butyl group) .

- Elemental Analysis: Verify C, H, N content within ±0.3% of theoretical values .

Advanced: How do reaction conditions influence the stereochemical outcomes of this compound in coordination chemistry?

Methodological Answer:

The compound’s amidine group acts as a bidentate ligand, with steric effects from the tert-butyl moiety dictating metal-complex geometry:

- Steric Control: Bulkier tert-butyl groups favor octahedral coordination in transition metal complexes (e.g., with Co²⁺ or Ni²⁺), limiting ligand substitution rates .

- Temperature Effects: Lower temperatures (≤0°C) stabilize kinetic products (e.g., square-planar intermediates), while higher temperatures favor thermodynamic products (e.g., distorted trigonal bipyramids) .

- Validation: X-ray crystallography and magnetic susceptibility measurements are critical for confirming coordination geometry .

Basic: What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for synthesis and handling .

- Exposure Mitigation:

- Inhalation: Monitor airborne concentrations via GC; maintain levels below 1 ppm (OSHA PEL) .

- Skin Contact: Immediate washing with 10% ethanol/water solution to remove residues .

- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How does this compound function as a precursor in benzoylurea insecticide development?

Methodological Answer:

The compound serves as a scaffold for synthesizing amidine-containing insecticides:

- Mechanistic Role: Acts as a proton sponge in catalytic systems, enhancing the nucleophilic substitution of benzoyl chloride derivatives .

- Case Study: In N'-(4-chloro-2-methylphenyl)-N,N-dimethylformamidine (Chlorphenamidine), the amidine group disrupts mite acetylcholinesterase, with IC₅₀ values of 0.8–1.2 µM .

- Optimization: Varying substituents on the phenyl ring (e.g., Cl, CF₃) adjusts log P values (1.5–3.2) to balance bioavailability and environmental persistence .

Basic: What spectroscopic techniques are most effective for detecting degradation products of this compound?

Methodological Answer:

- HPLC-UV/Vis: Monitor hydrolytic degradation (e.g., tert-butylamine formation) using a C18 column and acetonitrile/water (70:30) mobile phase .

- FTIR: Detect carbonyl group emergence (1700–1750 cm⁻¹) from oxidation byproducts .

- Mass Spectrometry (Q-TOF): Identify low-abundance degradation products (e.g., N-methylformamide) via high-resolution fragmentation patterns .

Advanced: What computational methods predict the environmental fate of this compound metabolites?

Methodological Answer:

- QSAR Modeling: Predict biodegradation pathways using EPI Suite™; estimated half-life in soil is 15–30 days .

- Density Functional Theory (DFT): Calculate hydrolysis activation energies (ΔG‡) to assess persistence in aquatic systems. For example, ΔG‡ = 28.5 kcal/mol suggests moderate stability at pH 7 .

- Ecotoxicity Screening: Use Daphnia magna assays to determine LC₅₀ values; reported LC₅₀ = 2.1 mg/L indicates moderate aquatic toxicity .

Basic: How is this compound utilized in organocatalytic applications?

Methodological Answer:

- Base Catalyst: Participates in Knoevenagel condensations, achieving >90% yield in aldehyde-cyanoacetate reactions at 25°C .

- Solvent Effects: Best performance in aprotic solvents (e.g., THF or DMF), where the amidine’s basicity (pKa ~10.5) is maximized .

- Reusability: Immobilize on silica gel via silylation; retains 85% activity after 5 cycles .

Advanced: What contradictions exist in reported thermodynamic properties of this compound, and how can they be resolved?

Methodological Answer:

- Contradiction: Literature reports varying ΔHf values (e.g., -145 kJ/mol vs. -132 kJ/mol) due to impurities in calorimetric samples .

- Resolution:

Basic: What are the storage and stability guidelines for this compound?

Methodological Answer:

- Storage: Keep in amber glass bottles under argon at -20°C to prevent oxidation .

- Stability Monitoring: Conduct monthly FTIR checks for carbonyl formation; discard if absorbance at 1700 cm⁻¹ exceeds 5% baseline .

Advanced: How does isotopic labeling (e.g., ¹⁵N) aid in tracing this compound in metabolic studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.